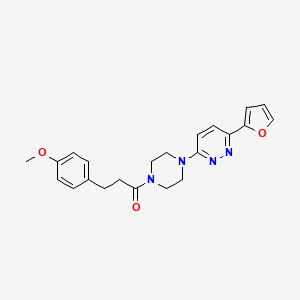

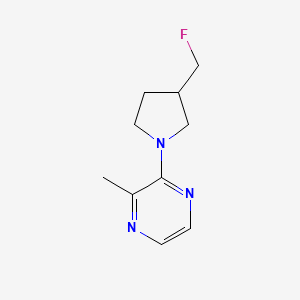

![molecular formula C17H16BrFN2O3S B2761371 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide CAS No. 317377-74-5](/img/structure/B2761371.png)

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide, also known as “BSPF-PC”, is a small molecule that has been studied for its potential as a therapeutic agent. BSPF-PC is a member of the sulfonamide family of compounds, which are known for their ability to inhibit enzymes that are involved in the metabolism of drugs and other compounds. BSPF-PC has been studied for its ability to inhibit certain enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4).

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Polyamides

Research has utilized compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and the ability to be cast into strong, transparent films. This suggests potential applications in materials science, especially where high-performance polymers are required (Liu et al., 2013).

Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids

Another study focused on the preparation and characterization of aromatic polyamides utilizing ether-sulfone-dicarboxylic acids. These polymers, derived from reactions involving sulfonamides similar to the compound , showed excellent thermal stability and solubility, making them suitable for high-performance applications (Hsiao & Huang, 1997).

Heterocyclic Sulfamidation Reactions

Compounds akin to this compound have been used in oxidative sulfamidation reactions to produce heterocyclic compounds like substituted N-sulfonylpyrrolidines. Such reactions are significant in organic synthesis, offering pathways to novel heterocyclic structures with potential applications in medicinal chemistry and drug development (Moskalik et al., 2017).

Enantioselective Bromoaminocyclization

A study demonstrated the use of amino-thiocarbamate catalysts in enantioselective bromoaminocyclization of unsaturated sulfonamides, leading to the synthesis of enantioenriched pyrrolidines. Such reactions are crucial for creating chiral compounds, which are important in pharmaceutical research and development (Zhou et al., 2011).

Discovery of RORγt Inverse Agonists

Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to the compound , led to the discovery of selective, orally active RORγt inverse agonists. Such compounds have potential therapeutic applications in treating autoimmune diseases by modulating the immune response (Duan et al., 2019).

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPALYWLOAFUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

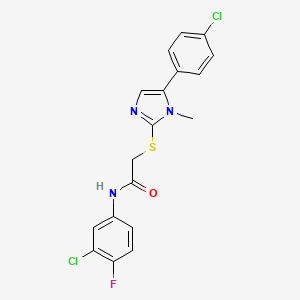

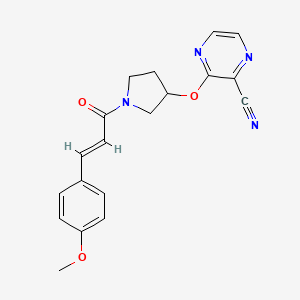

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)

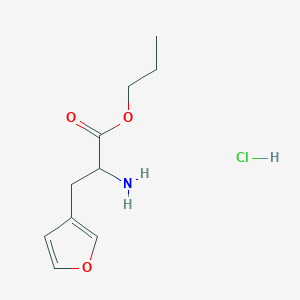

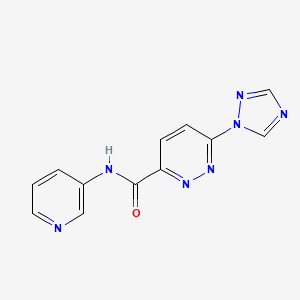

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2761296.png)

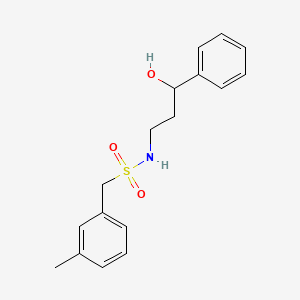

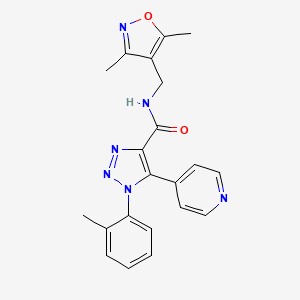

![3-Methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2761301.png)

![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)

![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)